4-Methoxy-7-nitro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Methoxy-7-nitro-1H-indazole” is a chemical compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

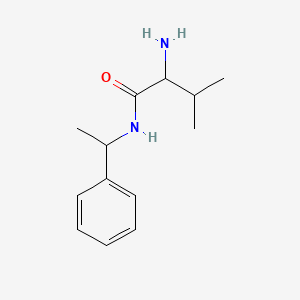

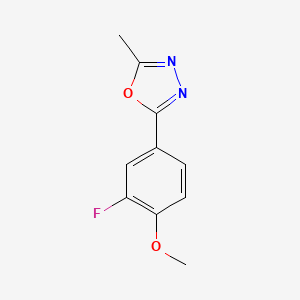

The molecular structure of “4-Methoxy-7-nitro-1H-indazole” is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the indazole ring .

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, they can be synthesized from 2-fluorobenzaldehydes or their O-methyloximes with hydrazine . They can also be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Applications De Recherche Scientifique

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as:

Synthesis of Indazoles

The synthesis of 1H- and 2H-indazoles has been a focus of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been applied in producing HIV protease inhibitors . These are a class of antiviral drugs that are widely used to treat HIV/AIDS and hepatitis C.

Serotonin Receptor Antagonists

Indazole derivatives have been investigated for their use as serotonin receptor antagonists . These are drugs that can block the actions of serotonin (a neurotransmitter) in the brain.

Aldose Reductase Inhibitors

Indazole-containing compounds have been used in the production of aldose reductase inhibitors . These are a class of drugs being studied as a way to prevent eye and nerve damage in people with diabetes.

Acetylcholinesterase Inhibitors

Indazole fragments have been applied in producing acetylcholinesterase inhibitors . These are a class of drugs used primarily for the treatment of Alzheimer’s disease.

Antiproliferative Activities

New N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types .

Synthesis of Other Chemical Compounds

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Safety and Hazards

Safety data for “4-Methoxy-7-nitro-1H-indazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ . They are used in the treatment of various diseases such as hypertension, cancer, depression, inflammation, and bacterial infections .

Mode of Action

Indazole derivatives are known to interact with their targets and cause changes that lead to their medicinal effects . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, indazoles can inhibit phosphoinositide 3-kinase δ, affecting the related signaling pathways .

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines , suggesting that 4-Methoxy-7-nitro-1H-indazole might have similar effects.

Propriétés

IUPAC Name |

4-methoxy-7-nitro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-2-6(11(12)13)8-5(7)4-9-10-8/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDXNBYEODREB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NNC2=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)

![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)

![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)

![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)